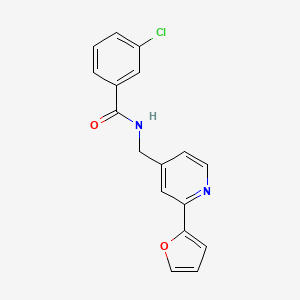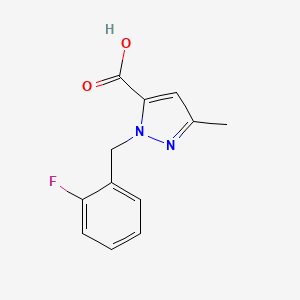![molecular formula C25H27N3O4 B2933494 2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-isopropylphenyl)acetamide CAS No. 887224-75-1](/img/no-structure.png)
2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-isopropylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Pharmaceutical Research: Antifungal Agents
In the realm of medicine, compounds similar to the one have been synthesized and tested for their antifungal properties. For instance, analogues like 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides-based strobilurins have shown substantial antifungal activities against various phytopathogenic fungi . This suggests that our compound could be explored for its efficacy as a fungicidal agent, potentially leading to new treatments for fungal infections.
Biotechnology: Enzyme Inhibition
The structural features of this compound, particularly the benzofuro[3,2-d]pyrimidin moiety, may allow it to act as an inhibitor for certain enzymes. Enzyme inhibitors are crucial in biotechnology for regulating metabolic pathways. Research into similar structures has led to the development of novel inhibitors that can be used to study enzyme function or as therapeutic agents .
Agriculture: Crop Protection
In agriculture, there is a constant need for new compounds that can protect crops from diseases without harming the environment. The related strobilurins, due to their low toxicity and broad spectrum, have been used as fungicides to safeguard crops . Our compound could be investigated for its potential use in crop protection, offering a new tool for farmers to combat plant diseases.
Chemical Synthesis: Building Blocks
The intricate structure of our compound makes it a candidate for a building block in chemical synthesis. Its potential to undergo various chemical reactions could be harnessed to create a wide array of derivatives, each with its own set of properties and applications. This versatility is essential for the development of new materials and drugs .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidine-1(2H)-carboxylic acid with N-(4-isopropylphenyl)glycine methyl ester followed by the deprotection of the resulting intermediate.", "Starting Materials": [ "3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidine-1(2H)-carboxylic acid", "N-(4-isopropylphenyl)glycine methyl ester", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Diethyl ether", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Dissolve 3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidine-1(2H)-carboxylic acid (1.0 g, 3.6 mmol) and N-(4-isopropylphenyl)glycine methyl ester (1.2 g, 4.0 mmol) in methanol (20 mL) and add hydrochloric acid (1.0 mL, 12 M). Stir the reaction mixture at room temperature for 24 hours.", "Step 2: Concentrate the reaction mixture under reduced pressure and dissolve the residue in ethyl acetate (50 mL). Wash the organic layer with water (2 x 20 mL), sodium bicarbonate solution (10%, 2 x 20 mL), and brine (20 mL). Dry the organic layer over sodium sulfate and concentrate under reduced pressure to obtain the crude product.", "Step 3: Dissolve the crude product in diethyl ether (20 mL) and add sodium hydroxide solution (1 M, 10 mL). Stir the reaction mixture at room temperature for 2 hours.", "Step 4: Acidify the reaction mixture with hydrochloric acid (1 M) and extract the product with ethyl acetate (3 x 20 mL). Wash the organic layer with water (20 mL) and brine (20 mL). Dry the organic layer over sodium sulfate and concentrate under reduced pressure to obtain the pure product." ] } | |
CAS RN |
887224-75-1 |
Product Name |
2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-isopropylphenyl)acetamide |
Molecular Formula |
C25H27N3O4 |
Molecular Weight |
433.508 |
IUPAC Name |
2-(3-butyl-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(4-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C25H27N3O4/c1-4-5-14-27-24(30)23-22(19-8-6-7-9-20(19)32-23)28(25(27)31)15-21(29)26-18-12-10-17(11-13-18)16(2)3/h6-13,16H,4-5,14-15H2,1-3H3,(H,26,29) |
InChI Key |
WQFLIRLYIWYVFK-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N(C1=O)CC(=O)NC4=CC=C(C=C4)C(C)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2933415.png)


![2-(((5,6-Dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl)thio)acetic acid](/img/structure/B2933419.png)
![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B2933422.png)
![1-(3,4-dichlorophenyl)-3-(4-ethoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2933423.png)

![N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-2,6-difluorobenzamide](/img/structure/B2933425.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2933427.png)

![3-(4-Methoxyphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2933431.png)
![2-[3-(4-methoxyphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B2933432.png)

![2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2933434.png)